3-Mercapto-1-propanesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

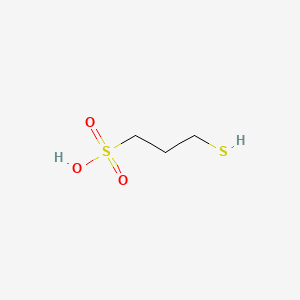

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S2/c4-8(5,6)3-1-2-7/h7H,1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDVFOBWBHMJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068499 | |

| Record name | 1-Propanesulfonic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49594-30-1 | |

| Record name | 3-Mercapto-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49594-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercapto-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049594301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Mercapto-1-propanesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH54NG95Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Mercapto-1-propanesulfonic Acid

Introduction: A Bifunctional Molecule of Significant Interest

3-Mercapto-1-propanesulfonic acid (3-MPS), and its more commonly used sodium salt, is a bifunctional organosulfur compound that has garnered considerable attention across diverse scientific disciplines. Its unique molecular architecture, featuring both a nucleophilic thiol (-SH) group and a highly polar sulfonic acid (-SO₃H) group, imparts a versatile set of chemical properties. This guide provides an in-depth exploration of these properties, with a focus on their implications for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical characteristics, reactivity, synthesis, and key applications, providing both theoretical understanding and practical, field-proven insights.

Core Physicochemical Properties

The dual functionality of 3-MPS dictates its physical and chemical behavior. The sulfonic acid group, a strong acid, ensures high water solubility, while the thiol group provides a reactive handle for a variety of chemical transformations and surface interactions.

Structural and General Properties

A summary of the key physical and chemical properties of this compound and its sodium salt is presented in Table 1.

| Property | Value (this compound) | Value (Sodium Salt) | Source(s) |

| IUPAC Name | 3-Sulfanylpropane-1-sulfonic acid | Sodium 3-sulfanylpropane-1-sulfonate | [1] |

| CAS Number | 49594-30-1 | 17636-10-1 | [1][2] |

| Molecular Formula | C₃H₈O₃S₂ | C₃H₇NaO₃S₂ | [1][2] |

| Molecular Weight | 156.21 g/mol | 178.21 g/mol | [1][2] |

| Appearance | - | White to pale pink powder or crystals | [3] |

| Melting Point | - | ~220 °C (decomposes) | [2] |

| Solubility | - | Easily soluble in water; slightly soluble in methanol; insoluble in BTX (Benzene, Toluene, Xylene) | [3] |

Acidity (pKa) and Redox Potential: The Heart of its Reactivity

Understanding the acidity and redox behavior of 3-MPS is fundamental to predicting its function in various chemical and biological environments.

-

Thiol Group (pKa₂): The acidity of the thiol group is significantly lower. Based on the pKa of the thiol in the closely related 3-mercaptopropionic acid, which is approximately 10.8, we can estimate a similar pKa for the thiol group in 3-MPS.[4] This means that at physiological pH (~7.4), the thiol group will be predominantly in its protonated, non-ionized form (-SH). The reactivity of the thiol group as a nucleophile is highly dependent on its deprotonation to the thiolate anion (-S⁻), which becomes more significant at higher pH values.[5]

-

Redox Potential: A specific standard redox potential for the 3-MPS thiol/disulfide couple is not well-documented. However, aliphatic thiols are known to be effective reducing agents.[5] The thiol group can undergo a one-electron oxidation to a thiyl radical or a two-electron oxidation to form a disulfide bond with another thiol molecule. This redox activity is central to its function as an antioxidant and a reducing agent in various applications.[4]

Synthesis and Reactivity

The chemical behavior of 3-MPS is dominated by the distinct reactivity of its two functional groups.

Synthesis of this compound

A primary route for the synthesis of 3-MPS involves the nucleophilic ring-opening of 1,3-propanesultone by a hydrosulfide source. A method for producing high-purity sodium 3-mercapto-1-propanesulfonate has been patented, which addresses issues of impurity and low yield found in earlier methods.[6]

Caption: Synthesis of Sodium 3-Mercapto-1-propanesulfonate.

Experimental Protocol: High-Purity Synthesis of Sodium 3-Mercapto-1-propanesulfonate

This protocol is adapted from a patented method designed for high-purity synthesis.[6]

-

Preparation of High-Purity Sodium Hydrosulfide:

-

Dissolve sodium methoxide in an organic solvent (e.g., methanol) in a reaction vessel equipped with a stirrer.

-

Bubble hydrogen sulfide gas through the sodium methoxide solution while stirring. Maintain the reaction temperature between 10 °C and 40 °C. This in-situ generation produces high-purity sodium hydrosulfide.

-

-

Reaction with 1,3-Propanesultone:

-

To the freshly prepared sodium hydrosulfide solution, add 1,3-propanesultone.

-

Maintain the reaction temperature between 10 °C and 40 °C with continuous stirring.

-

After the initial reaction, increase the temperature to 50-60 °C and hold for 1 hour to ensure the reaction goes to completion.

-

-

Isolation of the Product:

-

Cool the reaction mixture to 15-35 °C.

-

The solid product, sodium 3-mercapto-1-propanesulfonate, will precipitate out of the solution.

-

Filter the solid product and wash with a suitable solvent to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain high-purity sodium 3-mercapto-1-propanesulfonate (purity ≥ 95%).

-

Causality Behind Experimental Choices: The use of an organic solvent and the in-situ generation of sodium hydrosulfide from sodium methoxide and hydrogen sulfide are critical for achieving high purity. Commercially available sodium hydrosulfide often contains polysulfide impurities that can lead to side reactions and a lower-purity final product.[6]

Key Reactions and Mechanisms

-

Thiol Group Reactivity: The thiol group is a potent nucleophile, especially in its deprotonated thiolate form. It readily participates in:

-

Oxidation to Disulfides: In the presence of mild oxidizing agents, two molecules of 3-MPS can form a disulfide-bridged dimer, 3,3'-dithiobis(1-propanesulfonic acid). This reversible reaction is fundamental to its role as a redox buffer and antioxidant.

-

Nucleophilic Addition: The thiol group can add across activated double bonds, such as maleimides, in a Michael addition reaction. This is a common strategy for conjugating 3-MPS to proteins or other biomolecules.

-

Formation of Self-Assembled Monolayers (SAMs): The high affinity of sulfur for noble metal surfaces, particularly gold, allows 3-MPS to form dense, well-ordered self-assembled monolayers.[7] The thiol group forms a strong covalent bond with the gold surface, while the sulfonate groups orient outwards, creating a hydrophilic, negatively charged surface.[7]

-

-

Sulfonic Acid Group Reactivity: As a strong acid, the sulfonic acid group is largely unreactive under typical biological and chemical conditions. Its primary role is to confer high water solubility and provide a negatively charged moiety for electrostatic interactions.[7]

Applications in Research and Drug Development

The unique bifunctional nature of 3-MPS makes it a valuable tool in several high-tech applications.

Surface Functionalization of Nanoparticles

3-MPS is widely used as a capping agent to stabilize and functionalize gold nanoparticles (AuNPs). The resulting AuNPs are highly stable in aqueous solutions and possess a negatively charged surface, which can be used for further functionalization, such as the attachment of positively charged drugs or targeting ligands for applications in drug delivery and radiotherapy.[7]

Caption: Functionalization of a gold nanoparticle with 3-MPS.

Role in Drug Formulation and Stabilization

The antioxidant and reducing properties of 3-MPS make it a candidate for use as a pharmaceutical excipient.[4]

-

Protein Stabilization: The thiol group can act as a sacrificial antioxidant, protecting sensitive amino acid residues (like methionine and cysteine) in therapeutic proteins from oxidation.[4] By maintaining a reducing environment, 3-MPS can help prevent aggregation and preserve the native conformation and biological activity of protein-based drugs.

-

Stabilization of Active Pharmaceutical Ingredients (APIs): For APIs that are susceptible to oxidative degradation, the inclusion of 3-MPS in a formulation can enhance stability and extend shelf life.[4] Its high water solubility is an advantage for its use in aqueous parenteral (injectable) formulations.

Other Notable Applications

-

Electroplating: 3-MPS is a well-known "brightener" or "accelerator" in copper electroplating baths, leading to smoother and more uniform copper layers.[1]

-

Polymer Chemistry: It can be used as a polymerization regulator in the radical polymerization of water-soluble vinyl monomers.[3]

-

Biochemical Assays: As a reducing agent, it is used to maintain the reduced state of proteins and enzymes, which is often crucial for their activity in biochemical assays.[4]

Spectroscopic and Analytical Data

Characterization of 3-MPS is typically performed using standard analytical techniques.

| Technique | Expected Observations for Sodium 3-Mercapto-1-propanesulfonate |

| ¹H NMR (in D₂O) | Three distinct signals corresponding to the three methylene (-CH₂-) groups of the propane chain. The signal for the methylene group adjacent to the sulfonate group will be the most downfield, followed by the methylene adjacent to the thiol, and finally the central methylene group. A typical spectrum can be found from various suppliers.[8] |

| ¹³C NMR | Three signals corresponding to the three carbon atoms of the propane chain. |

| FT-IR | Characteristic absorption bands for S-H stretching (around 2550 cm⁻¹), S=O stretching of the sulfonate group (around 1200 and 1050 cm⁻¹), and C-H stretching. |

| Purity Analysis | Purity is often determined by iodometric titration, which quantifies the thiol content.[3] |

Safety and Handling

Sodium 3-mercapto-1-propanesulfonate is considered an irritant to the eyes, respiratory system, and skin.[9]

-

Handling: Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents. Keep containers tightly closed. It should be protected from light and stored at 2°C - 8°C for long-term storage.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, as this can lead to a vigorous reaction.[2]

Conclusion

This compound is a uniquely versatile molecule whose chemical properties are a direct consequence of its bifunctional nature. The strong acidity and high polarity of the sulfonic acid group ensure aqueous solubility, while the nucleophilic and redox-active thiol group provides a wide range of reactivity. For researchers in materials science, nanotechnology, and particularly for professionals in drug development, a thorough understanding of these properties is key to leveraging its potential. From stabilizing gold nanoparticles for targeted drug delivery to protecting therapeutic proteins from oxidative damage, 3-MPS offers a compelling set of tools for addressing modern scientific challenges.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound sodium salt | 17636-10-1 | FM55097 [biosynth.com]

- 3. dotbglobal.com [dotbglobal.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN101624361A - Synthetic method of high-purity 3-mercapto propyl-sulfonate - Google Patents [patents.google.com]

- 7. This compound | 49594-30-1 | Benchchem [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. scbt.com [scbt.com]

3-Mercapto-1-propanesulfonic acid synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of 3-Mercapto-1-propanesulfonic Acid

Introduction: The Versatile Bifunctional Molecule

This compound (MPS), and its more commonly handled sodium salt, is a bifunctional organosulfur compound of significant interest in research and industry.[1] Its structure is deceptively simple, featuring a terminal thiol (-SH) group and a propanesulfonic acid (-SO₃H) group. This duality is the source of its utility: the thiol group provides a strong affinity for metal surfaces, enabling the formation of self-assembled monolayers (SAMs), while the highly polar sulfonic acid group imparts excellent water solubility and a negative charge.[1]

This unique combination of properties makes MPS an invaluable tool in diverse fields. In drug development and nanotechnology, it is widely used to functionalize and stabilize metallic nanoparticles, particularly those made of gold, for applications in targeted drug delivery and radiotherapy.[1] The sulfonic acid groups create a hydrophilic, charged surface that enhances stability in biological media.[1] In the realm of electrochemistry, MPS is a critical component in copper electroplating baths, where it functions as a "brightener" or "accelerator" to ensure smooth, uniform copper deposition.[1][2] Furthermore, it serves as a reducing agent in biochemical assays and as a chain transfer agent in polymer chemistry.[3][4]

This guide provides a detailed examination of a robust synthetic pathway for producing high-purity MPS, followed by comprehensive protocols for its purification, tailored for researchers and professionals requiring a reliable, high-quality supply of this versatile reagent.

Part 1: High-Purity Synthesis via Sultone Ring-Opening

A prevalent and effective method for synthesizing this compound is through the nucleophilic ring-opening of 1,3-propane sultone. The choice of the sulfur nucleophile is critical to the purity of the final product. While commercially available sodium hydrosulfide can be used, its purity is often inconsistent, leading to the formation of polysulfide impurities and lower yields.[5] A superior approach, detailed in the patent literature, involves the in situ generation of high-purity sodium hydrosulfide, which then reacts with the sultone.[5]

Causality and Mechanistic Insight

The core of this synthesis is an SN2 reaction. 1,3-propane sultone is a cyclic sulfonate ester. The carbon atoms in the ring are electrophilic, particularly the one beta to the sulfonate group, due to the electron-withdrawing nature of the ester. The highly nucleophilic hydrosulfide anion (HS⁻) preferentially attacks this less sterically hindered carbon, leading to the irreversible opening of the strained four-membered ring.

The decision to generate sodium hydrosulfide in situ from sodium methoxide and hydrogen sulfide gas in an organic solvent is a key process control point.[5] This circumvents the stability and purity issues of solid sodium hydrosulfide, directly producing a high-purity nucleophile in the reaction medium. This strategy significantly enhances the final product's purity to ≥95% and the overall yield to ≥90%.[5]

Caption: Synthesis workflow for high-purity MPS.

Experimental Protocol: Synthesis of Sodium 3-Mercapto-1-propanesulfonate

This protocol is adapted from the high-purity synthesis method described in patent CN101624361A.[5]

Step 1: In Situ Generation of Sodium Hydrosulfide

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve sodium methoxide in an appropriate organic solvent (e.g., methanol).

-

Cool the solution to between 15-35 °C using an ice bath.

-

Bubble hydrogen sulfide gas through the stirred solution. The reaction is exothermic; maintain the temperature between 15-35 °C. Continue the gas flow until the sodium methoxide is fully converted to sodium hydrosulfide. This yields a solution containing high-purity sodium hydrosulfide.

Step 2: Ring-Opening Reaction

-

Continue stirring the sodium hydrosulfide solution, maintaining the temperature at 15-35 °C.

-

Slowly add 1,3-propane sultone dropwise to the solution. The molar ratio of sodium hydrosulfide to propane sultone should be approximately 1:1 to 1:1.5.

-

After the addition is complete, allow the reaction to proceed at 15-35 °C for a designated period.

-

Once the initial reaction subsides, gently warm the mixture to 50-60 °C and hold for 1 hour to ensure the reaction goes to completion.

Step 3: Isolation of Crude Product

-

Cool the reaction mixture back down to 15-35 °C.

-

The product, sodium 3-mercapto-1-propanesulfonate, will precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold organic solvent (e.g., methanol) to remove residual impurities.

-

Dry the crude product under vacuum.

Part 2: Purification Methodologies

The crude product from the synthesis, while of high purity, may still contain residual salts or unreacted starting materials. For applications in drug development and sensitive electronics, further purification is essential. The two most effective methods are recrystallization and ion-exchange chromatography.

Method 1: Recrystallization

Principle of Operation: Recrystallization purifies solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[6] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or cold temperatures. As the saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out in a pure form while the impurities remain dissolved in the mother liquor.[6][7]

Solvent Selection and Rationale: Sodium 3-mercapto-1-propanesulfonate is a salt, making it highly soluble in water and poorly soluble in most nonpolar organic solvents.[4] Water alone is often a poor recrystallization solvent because the compound's solubility may not decrease sufficiently upon cooling. A mixed-solvent system is therefore ideal. A common and effective choice is a mixture of water and a water-miscible organic solvent in which the product is insoluble, such as isopropanol or ethanol.[8] The water acts to dissolve the compound when hot, and the addition of the "anti-solvent" (isopropanol) reduces the compound's solubility, inducing crystallization upon cooling.

Experimental Protocol: Recrystallization

-

Place the crude MPS solid into an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water to completely dissolve the solid with heating and stirring. The goal is to create a saturated or near-saturated solution.

-

If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

To the hot, clear solution, slowly add isopropanol dropwise until the solution becomes faintly cloudy (the point of saturation).

-

Add a few more drops of hot water until the solution becomes clear again.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.

-

Dry the purified crystals under vacuum to yield the final product.

Method 2: Ion-Exchange Chromatography (IEC)

Principle of Operation: IEC separates molecules based on their net surface charge.[9] The stationary phase is a resin that contains covalently bound charged functional groups. For purifying MPS (an anion, R-SO₃⁻), an anion-exchange resin is used, which has positively charged groups.[10] When the crude sample is passed through the column, the negatively charged MPS anions bind to the positively charged resin. Neutral impurities and cations pass through and are washed away. The bound MPS is then eluted by passing a solution with a high concentration of competing ions (e.g., a high-salt buffer) through the column.[9]

Experimental Protocol: Anion-Exchange Chromatography

-

Resin Preparation: Select a suitable strong anion-exchange resin (e.g., a quaternary ammonium-based resin) and pack it into a chromatography column. Equilibrate the column by washing it with several column volumes of a low-ionic-strength buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Sample Loading: Dissolve the crude MPS in a minimal amount of the equilibration buffer and load it onto the column.

-

Wash Step: Wash the column with several volumes of the equilibration buffer to elute any unbound, neutral, or positively charged impurities. Monitor the column effluent using a UV detector or conductivity meter until the baseline is stable.

-

Elution Step: Elute the bound MPS from the resin by applying a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). Alternatively, a step gradient can be used. The highly negatively charged MPS will be displaced by the chloride ions and will elute from the column.

-

Fraction Collection: Collect fractions as the product elutes. Combine the fractions containing the pure product.

-

Desalting: The purified MPS is now in a high-salt solution. The salt must be removed. This can be achieved by dialysis against deionized water, or more rapidly by using a size-exclusion chromatography column.

-

Lyophilization: Freeze-dry the desalted solution to obtain the final product as a pure, dry powder.

Caption: Purification workflows for MPS.

Part 3: Product Characterization & Data Summary

Verification of the final product's identity and purity is a crucial final step.

-

Purity Assessment: The purity of the sodium salt of MPS is commonly determined by iodometric titration, which quantifies the thiol content.[4] Commercial technical grades typically have a purity of around 90%, while the high-purity synthesis and purification described here can yield purities of ≥95%.[4][5]

-

Structural Confirmation: ¹H NMR spectroscopy is used to confirm the chemical structure. The spectrum for sodium 3-mercapto-1-propanesulfonate in D₂O will show characteristic signals for the three methylene (-CH₂-) groups.[11][12]

| Parameter | Typical Value / Observation | Reference |

| Appearance | White to pale pink powder or crystals | [3][4] |

| Purity (Post-Synthesis) | ≥90% | [5] |

| Purity (Post-Purification) | ≥95% | [5][13] |

| Solubility | Soluble in water; sparingly soluble in methanol | [4] |

| Melting Point | ~220 °C (decomposes) | |

| ¹H NMR (D₂O) | Multiplets corresponding to protons at C1, C2, and C3 | [11][12][14] |

Conclusion

The synthesis and purification of this compound require careful control over reaction conditions and purification strategies to achieve the high purity demanded by advanced applications. The synthetic route involving the ring-opening of 1,3-propane sultone with in situ generated sodium hydrosulfide offers a reliable path to high yields and purity.[5] Subsequent purification by either mixed-solvent recrystallization or ion-exchange chromatography allows for the removal of residual impurities, yielding a final product suitable for sensitive applications in drug delivery, nanotechnology, and materials science. The protocols and rationale detailed in this guide provide a comprehensive framework for researchers to produce and validate high-quality MPS in a laboratory setting.

References

- 1. This compound | 49594-30-1 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-MPSNa (this compound, sodium salt)-CAS No. 17636-10-1 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 5. CN101624361A - Synthetic method of high-purity 3-mercapto propyl-sulfonate - Google Patents [patents.google.com]

- 6. mt.com [mt.com]

- 7. Home Page [chem.ualberta.ca]

- 8. reddit.com [reddit.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. iajps.com [iajps.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Sodium 3-mercaptopropanesulphonate(17636-10-1) 1H NMR [m.chemicalbook.com]

- 13. This compound sodium salt, 1 kg, CAS No. 17636-10-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 14. 1-Propanesulfonic acid, 3-mercapto-, sodium salt (1:1) | C3H7NaO3S2 | CID 23672317 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Mercapto-1-propanesulfonic acid sodium salt solubility

An In-depth Technical Guide to the Solubility of 3-Mercapto-1-propanesulfonic Acid Sodium Salt

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound sodium salt (MPSNa), a compound of significant interest in biochemical research and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, solubility profile, and practical methodologies for its characterization.

Introduction: The Scientific Utility of this compound Sodium Salt

This compound sodium salt, also known as MPSNa or Sodium 3-mercaptopropanesulfonate, is a versatile organosulfur compound. Its unique bifunctional nature, possessing both a thiol (-SH) group and a sulfonate (-SO₃⁻) group, imparts strong reducing properties and high aqueous solubility.[1] These characteristics make it invaluable in various applications, including:

-

Biochemical Research: It serves as a reducing agent and antioxidant, crucial for maintaining the reduced state and functional integrity of proteins and enzymes in various assays.[1]

-

Pharmaceutical Development: MPSNa is utilized in drug formulation to enhance the stability and solubility of active pharmaceutical ingredients (APIs).[1][2] Its ability to modify surfaces can be leveraged to render water-insoluble compounds soluble.[3][4]

-

Materials Science: It is used as a metal surface treatment agent, providing rust prevention, and as an additive in processes like electrolytic copper plating.[3]

Understanding the solubility of MPSNa is paramount for its effective application, enabling precise formulation, predictable reaction kinetics, and reliable experimental outcomes.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior. The key properties of MPSNa are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17636-10-1 | [3][4][5] |

| Molecular Formula | C₃H₇NaO₃S₂ | [5][6] |

| Molecular Weight | 178.21 g/mol | [3][4][5] |

| Appearance | White to pale pink/off-white powder or granular crystals | [3][4][7] |

| Melting Point | ~220 °C (decomposes) | [5][6][8][9] |

| pH | 5.0–7.0 (1% aqueous solution) | [7] |

Comprehensive Solubility Profile

The solubility of an ionic compound like MPSNa is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents.[10] The presence of the highly polar sodium sulfonate group dominates the molecule's character, making it readily soluble in polar solvents.

Aqueous Solubility

MPSNa is characterized by its excellent solubility in water.[4][5][7] One source quantifies this solubility as 1000 g/L at 25°C.[6][9] This high solubility is a direct result of the strong ion-dipole interactions between the sodium (Na⁺) and sulfonate (SO₃⁻) ions of the salt and the polar water molecules.[11] When dissolved, the ionic lattice dissociates, and the resulting ions are solvated by water, a process that releases hydration energy and favors dissolution.[12][13]

Organic Solvent Solubility

The solubility of MPSNa in organic solvents is limited and depends on the polarity of the solvent.

-

Polar Organic Solvents: It dissolves somewhat in methanol, a polar protic solvent.[3][4]

-

Non-Polar Organic Solvents: It is reported as insoluble in non-polar aromatic solvents like benzene, toluene, and xylene (BTXs).[3][4] Another source states more broadly that it is not soluble in organic solvents.[5]

This behavior is expected, as the high polarity of the ionic salt is incompatible with the non-polar nature of many organic solvents.

Factors Influencing Solubility

Several factors can influence the dissolution of MPSNa in a given solvent system:

-

Temperature: For most ionic compounds, solubility in water increases with temperature.[11][13] This is because the increased kinetic energy helps to overcome the lattice energy of the solid.

-

pH: The pH of the solution is not expected to dramatically alter the solubility of MPSNa, as it is the salt of a strong acid (propanesulfonic acid). The sulfonate group remains ionized across a wide pH range.

-

Ionic Strength (Common Ion Effect): In solutions with a high concentration of other sodium salts, the solubility of MPSNa may decrease due to the common ion effect.

-

Ion Pairing: In highly concentrated solutions, the formation of ion pairs (a cation and anion in close contact) can occur, which may affect the measured solubility compared to theoretical predictions based on complete dissociation.[14]

Caption: Key factors impacting the aqueous solubility of MPSNa.

Protocol: Experimental Determination of Thermodynamic Solubility

To ensure accuracy in research and formulation, the thermodynamic solubility of MPSNa should be determined experimentally. The following protocol describes a standard equilibrium shake-flask method. This method is a self-validating system as it measures solubility once the solution has reached a state of equilibrium, ensuring the result is robust and reproducible.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

This compound sodium salt (MPSNa)

-

Solvent of interest (e.g., deionized water, methanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Calibrated volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of MPSNa to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed. Causality: Without excess solid present at the end of the experiment, one cannot be certain that equilibrium with the solid phase was achieved.

-

Record the exact weight of the added solid.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a moderate speed. The agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process.

-

Allow the samples to equilibrate for at least 24-48 hours. A time-course study (e.g., sampling at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).

-

-

Sampling and Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of MPSNa in the diluted sample using a suitable analytical method (e.g., HPLC with UV detection, as the thiol group may offer a chromophore, or a method involving derivatization).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration is the thermodynamic solubility.

-

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

This compound sodium salt is a highly water-soluble compound, a characteristic driven by its ionic sodium sulfonate moiety. Its solubility is excellent in water, limited in polar organic solvents like methanol, and poor in non-polar organic solvents.[3][4] This solubility profile is fundamental to its application in drug development and biochemical research, where it functions as a stabilizing and solubilizing agent.[1] For precise applications, the experimental determination of its solubility using a robust shake-flask method is strongly recommended to ensure reproducible and accurate results.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-MPSNa (this compound, sodium salt)-CAS No. 17636-10-1 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 4. dotbglobal.com [dotbglobal.com]

- 5. This compound sodium salt | 17636-10-1 | FM55097 [biosynth.com]

- 6. Sodium 3-mercaptopropanesulphonate | 17636-10-1 [chemicalbook.com]

- 7. ccount-chem.com [ccount-chem.com]

- 8. Sodium 3-Mercapto-1-propanesulfonate | 17636-10-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. embibe.com [embibe.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

3-Mercapto-1-propanesulfonic acid molecular structure and functional groups

An In-Depth Technical Guide to 3-Mercapto-1-propanesulfonic Acid: Molecular Structure, Properties, and Applications for Scientific Professionals

Introduction: The Versatility of a Bifunctional Molecule

This compound (3-MPS) is an organosulfur compound that has garnered significant attention across diverse scientific fields, from materials science to pharmaceutical development. Its importance stems from its unique bifunctional nature, possessing both a thiol (-SH) group and a sulfonic acid (-SO₃H) group at opposite ends of a three-carbon aliphatic chain.[1] This dual functionality allows it to act as a molecular bridge, simultaneously interacting with disparate chemical environments. The thiol group provides a strong affinity for metal surfaces, while the highly polar sulfonic acid group imparts excellent water solubility and enables electrostatic interactions.[1] This guide offers a detailed exploration of the molecular architecture of 3-MPS, the chemical properties endowed by its functional groups, and its practical applications in research and development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is foundational to its utility. The molecule consists of a propane backbone with a sulfonyl group at position 1 and a thiol (or sulfanyl) group at position 3.

Key Functional Groups:

-

Thiol Group (-SH): Located at one terminus of the propane chain, the thiol group is the primary site for covalent bond formation with noble metal surfaces, such as gold, silver, and copper.[1] This interaction is the basis for the formation of robust self-assembled monolayers (SAMs), a critical technology in surface chemistry and nanotechnology.[1] The thiol group also imparts strong reducing properties to the molecule, allowing it to act as an antioxidant or stabilizer in biochemical and pharmaceutical formulations by protecting sensitive biomolecules from oxidative damage.[2]

-

Sulfonic Acid Group (-SO₃H): At the opposite end of the molecule, the sulfonic acid group is a strong acid, meaning it readily deprotonates in aqueous solutions to form the negatively charged sulfonate anion (-SO₃⁻). This feature is responsible for the compound's high water solubility.[3][4] The negative charge can be used to modulate surface properties, prevent aggregation of nanoparticles through electrostatic repulsion, and provide a handle for further functionalization with positively charged species.

The interplay between the nucleophilic, surface-active thiol and the hydrophilic, charged sulfonate makes 3-MPS an invaluable tool for scientists aiming to modify surfaces or enhance the aqueous compatibility of various materials.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key properties of this compound and its more commonly used sodium salt form.

| Property | This compound | Sodium 3-mercapto-1-propanesulfonate | Reference(s) |

| CAS Number | 49594-30-1 | 17636-10-1 | [1][5][6] |

| Molecular Formula | C₃H₈O₃S₂ | C₃H₇NaO₃S₂ | [5][6] |

| Molecular Weight | 156.21 g/mol | 178.21 g/mol | [5][6][7] |

| Appearance | - | White to pale pink powder or crystals | [3][4] |

| Melting Point | - | ~220 °C (decomposes) | [8] |

| Solubility | - | Easily soluble in water; slightly soluble in methanol | [3][4] |

| Functional Groups | Thiol, Sulfonic Acid | Thiol, Sulfonate | [1] |

Core Applications in Research and Drug Development

The unique bifunctional structure of 3-MPS underpins its use in a variety of advanced applications.

Stabilization and Functionalization of Nanoparticles

A primary application of 3-MPS is in the surface modification of metal nanoparticles, particularly gold nanoparticles (AuNPs). The thiol group forms a strong, covalent Au-S bond, anchoring the molecule to the nanoparticle surface. The outward-facing sulfonate groups then create a hydrophilic shell and induce strong electrostatic repulsion between particles, preventing aggregation and ensuring colloidal stability in aqueous buffers. This is critical for the use of nanoparticles in biological and diagnostic applications.

Drug Delivery and Formulation

In pharmaceutical development, 3-MPS and its derivatives are used to improve the properties of active pharmaceutical ingredients (APIs).[2] It can be used to create hydrophilic and reactive handles on drug delivery systems, such as polymer-drug conjugates.[1] By increasing the water solubility of poorly soluble drugs, 3-MPS can enhance bioavailability.[2] Its antioxidant properties also help to stabilize sensitive APIs against oxidative degradation, thereby extending the shelf life and efficacy of medications.[2]

Biochemical Research and Biosensors

Within biochemical assays, 3-MPS serves as a reducing agent to maintain the reduced state of proteins and enzymes, which is often crucial for their functional integrity.[2] In the field of biosensors, the ability of 3-MPS to form well-ordered SAMs on electrode surfaces is exploited.[1] These modified surfaces can then be used to immobilize biomolecules (e.g., antibodies, enzymes) for the selective detection of target analytes.[1]

Experimental Protocol: Surface Functionalization of Gold Nanoparticles with 3-MPS

This protocol provides a validated workflow for creating stable, water-soluble gold nanoparticles, a foundational step for many biomedical applications.

Objective: To replace the weakly bound citrate capping agent on pre-synthesized gold nanoparticles with a robust self-assembled monolayer of 3-MPS.

Materials:

-

Citrate-stabilized gold nanoparticle solution (10-20 nm diameter)

-

Sodium 3-mercapto-1-propanesulfonate (CAS: 17636-10-1)

-

Ultrapure water (18.2 MΩ·cm)

-

Phosphate-buffered saline (PBS), 1X solution

-

Centrifuge capable of >10,000 x g

-

UV-Vis Spectrophotometer

Methodology:

-

Preparation of 3-MPS Solution:

-

Prepare a 10 mM stock solution of sodium 3-mercapto-1-propanesulfonate in ultrapure water.

-

Causality: A stock solution allows for precise and reproducible addition. The concentration is high enough to ensure a sufficient molar excess to drive the ligand exchange reaction on the nanoparticle surface.

-

-

Ligand Exchange Reaction:

-

To 10 mL of the citrate-stabilized gold nanoparticle solution, add 100 µL of the 10 mM 3-MPS stock solution.

-

Vortex the mixture gently for 10-15 seconds.

-

Incubate the solution at room temperature for at least 4 hours (or overnight for complete exchange) with gentle stirring.

-

Causality: The Au-S bond is thermodynamically much more favorable than the electrostatic interaction of citrate with the gold surface. Incubation provides the necessary time for the 3-MPS molecules to displace the citrate ions and form a densely packed monolayer.

-

-

Purification of Functionalized Nanoparticles:

-

Transfer the solution to a centrifuge tube.

-

Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes for ~15 nm AuNPs).

-

Carefully remove the supernatant, which contains excess 3-MPS and displaced citrate.

-

Resuspend the nanoparticle pellet in 10 mL of fresh ultrapure water or 1X PBS by vortexing and sonicating briefly.

-

Repeat this wash step two more times.

-

Causality: Centrifugation separates the heavy nanoparticles from the soluble, unbound reactants. Repeated washing is a self-validating step that ensures all excess reagents are removed, which is critical for downstream applications to prevent non-specific interactions.

-

-

Characterization and Validation:

-

UV-Vis Spectroscopy: Acquire a spectrum of the final resuspended nanoparticles. A stable suspension of 3-MPS functionalized AuNPs should exhibit a characteristic surface plasmon resonance (SPR) peak around 520 nm. A significant shift or broadening of this peak compared to the original citrate-capped particles would indicate aggregation.

-

Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential. The diameter should be consistent with monodispersed particles, and the zeta potential should be highly negative (e.g., < -30 mV), confirming the presence of the sulfonate groups and indicating high colloidal stability.

-

Caption: Workflow for surface functionalization of gold nanoparticles.

Conclusion

This compound is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its value lies in its elegant bifunctional design, which combines the robust surface-anchoring capabilities of a thiol group with the solubilizing and charge-imparting properties of a sulfonic acid group. This structure enables a wide range of applications, from creating stable nanomaterials for diagnostics and therapeutics to enhancing the formulation of pharmaceutical compounds. A thorough understanding of its molecular properties is key to leveraging its full potential in solving complex scientific challenges.

References

- 1. This compound | 49594-30-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-MPSNa (this compound, sodium salt)-CAS No. 17636-10-1 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 4. dotbglobal.com [dotbglobal.com]

- 5. 1-Propanesulfonic acid, 3-mercapto- | C3H8O3S2 | CID 87206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound sodium salt | 17636-10-1 | FM55097 [biosynth.com]

3-Mercapto-1-propanesulfonic acid (3-MPS): A Technical Guide

<_Step_2>

Introduction

3-Mercapto-1-propanesulfonic acid (3-MPS), identified by CAS number 17636-10-1, and its sodium salt (CAS 17636-10-1), are bifunctional organosulfur compounds that have garnered significant attention in contemporary research and various industrial applications.[1] Their unique molecular structure, featuring both a thiol (-SH) and a sulfonic acid (-SO₃H) group, imparts a set of versatile properties that make them invaluable in fields ranging from materials science and electrochemistry to drug development and biotechnology.[1] This technical guide provides an in-depth exploration of 3-MPS, focusing on its core properties, mechanisms of action, and key applications, with a particular emphasis on protocols and insights relevant to researchers and drug development professionals.

Core Chemical and Physical Properties

The efficacy of 3-MPS in its various applications stems directly from its distinct chemical functionalities. The thiol group exhibits a strong affinity for metal surfaces, particularly noble metals like gold and copper, enabling the formation of stable self-assembled monolayers (SAMs).[1] This property is fundamental to its use in surface modification and nanoparticle functionalization.[1] Concurrently, the sulfonic acid group is highly polar and imparts excellent water solubility, a critical attribute for applications in aqueous systems and for creating hydrophilic surfaces.[1][2][3]

Table 1: Physicochemical Properties of this compound and its Sodium Salt

| Property | This compound | This compound, Sodium Salt |

| CAS Number | 49594-30-1[1][4][5] | 17636-10-1[6][7] |

| Molecular Formula | C₃H₈O₃S₂[4][5] | C₃H₇NaO₃S₂[6][7] |

| Molecular Weight | 156.21 g/mol [4][5] | 178.21 g/mol [2][3][6][7] |

| Appearance | Not specified (likely a liquid or low-melting solid) | White to off-white or pale pink powder/crystalline solid[2][3][8][9] |

| Melting Point | Not specified | ~220 °C (decomposes)[9][10] |

| Solubility | Not specified | Easily soluble in water[2][3][10] |

| Synonyms | 3-Sulfanylpropane-1-sulfonic acid[4] | MPS, Sodium 3-mercaptopropanesulfonate[7][9] |

Key Applications and Methodologies

The dual functionality of 3-MPS has led to its widespread adoption in several key scientific and technological domains.

Nanoparticle Synthesis and Functionalization

3-MPS is extensively used as a capping and stabilizing agent in the synthesis of metallic nanoparticles, particularly gold (AuNPs) and silver (AgNPs) nanoparticles.[1][10][11][12][13]

Causality of Experimental Choices:

-

Stabilization: The thiol group of 3-MPS strongly binds to the surface of the nanoparticles, preventing their aggregation and ensuring colloidal stability.[1]

-

Hydrophilicity and Biocompatibility: The sulfonic acid moiety creates a hydrophilic, negatively charged surface on the nanoparticles.[1][11] This enhances their stability in aqueous and biological media and provides a scaffold for further functionalization, for instance, with targeting ligands for drug delivery.[1][11]

-

Controlled Growth: During nanoparticle synthesis, 3-MPS can influence the size and shape of the resulting nanoparticles.

Experimental Protocol: Synthesis of 3-MPS-Capped Gold Nanoparticles

This protocol describes a typical synthesis of AuNPs using 3-MPS as a stabilizing agent.

-

Preparation of Solutions:

-

Prepare a 1 mM aqueous solution of tetrachloroauric acid (HAuCl₄).

-

Prepare a 10 mM aqueous solution of this compound sodium salt.

-

Prepare a freshly made, ice-cold 0.1 M aqueous solution of sodium borohydride (NaBH₄).

-

-

Synthesis:

-

In a clean glass flask, add 20 mL of the HAuCl₄ solution.

-

While stirring vigorously, add 1 mL of the 3-MPS solution. The solution will likely change color.

-

Rapidly inject 0.5 mL of the ice-cold NaBH₄ solution. The solution should turn a characteristic ruby-red color, indicating the formation of AuNPs.

-

Continue stirring for at least 2 hours to ensure complete reaction and stabilization.

-

-

Purification:

-

Purify the AuNP suspension by centrifugation at a speed appropriate for the expected nanoparticle size (e.g., 12,000 rpm for 20 minutes) to pellet the nanoparticles.

-

Remove the supernatant and resuspend the pellet in deionized water.

-

Repeat the centrifugation and resuspension steps at least two more times to remove unreacted reagents.

-

-

Characterization:

-

Characterize the size and morphology of the synthesized AuNPs using Transmission Electron Microscopy (TEM).

-

Confirm the presence of the 3-MPS coating and the surface plasmon resonance of the AuNPs using UV-Vis Spectroscopy.

-

Assess the surface charge and hydrodynamic size using Dynamic Light Scattering (DLS) and Zeta Potential measurements.[11]

-

Diagram: Functionalization of a Gold Nanoparticle with 3-MPS

Caption: Covalent attachment of 3-MPS to a gold nanoparticle via the thiol group.

Electrochemistry and Electrodeposition

In the field of electrochemistry, 3-MPS plays a crucial role as an additive, often referred to as a "brightener" or "accelerator," in copper electroplating baths.[1][4] Its presence is vital for achieving smooth, uniform, and void-free copper layers, particularly in the fabrication of microelectronics.[14]

Mechanism of Action:

The precise mechanism is complex and often involves interactions with other additives like chloride ions and polyethylene glycol.[14][15] However, the fundamental role of 3-MPS involves its adsorption onto the copper surface via the thiol group.[1] This adsorption can influence the kinetics of copper ion reduction, leading to a more uniform deposition process.[1] Interestingly, depending on the specific conditions and the presence of other additives, 3-MPS can act as either an accelerator or a minor inhibitor of the deposition process.[1]

Experimental Workflow: Investigating the Effect of 3-MPS on Copper Electrodeposition

Caption: Workflow for studying the electrochemical effects of 3-MPS.

Surface Modification and Biosensor Development

The ability of 3-MPS to form self-assembled monolayers on metal surfaces is exploited in the development of chemical and biosensors.[1] These modified surfaces can be used to selectively capture and detect target analytes.[16][17][18]

Causality of Experimental Choices:

-

SAM Formation: The thiol group provides a robust anchor to a gold electrode surface.

-

Biomolecule Immobilization: The terminal sulfonate group provides a negatively charged surface that can be used for the electrostatic immobilization of positively charged biomolecules or can be further functionalized for the covalent attachment of enzymes, antibodies, or DNA probes.[16]

-

Improved Sensitivity and Selectivity: The well-ordered nature of the SAM can enhance the sensitivity and selectivity of the biosensor by controlling the orientation and accessibility of the immobilized bioreceptors.

Experimental Protocol: Fabrication of a 3-MPS Modified Gold Electrode for Biosensing

-

Electrode Cleaning:

-

Thoroughly clean a gold electrode by polishing with alumina slurry, followed by sonication in deionized water and ethanol.

-

Further clean the electrode electrochemically by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄).

-

-

SAM Formation:

-

Immerse the cleaned gold electrode in a 10 mM ethanolic solution of this compound for at least 12 hours to allow for the formation of a stable self-assembled monolayer.

-

After incubation, rinse the electrode thoroughly with ethanol and deionized water to remove any physisorbed molecules.

-

-

Biomolecule Immobilization (Example: Covalent Attachment):

-

Activate the terminal sulfonate groups using a standard carbodiimide coupling chemistry (e.g., EDC/NHS) to form a reactive intermediate.

-

Immerse the activated electrode in a solution containing the desired biomolecule (e.g., an enzyme or antibody) to facilitate covalent bond formation.

-

Rinse the electrode to remove any unbound biomolecules.

-

-

Characterization and Application:

-

Characterize the modified electrode surface at each step using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy to confirm successful modification.

-

Utilize the fabricated biosensor for the detection of the target analyte.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its sodium salt.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[19][20]

-

Ventilation: Use only in a well-ventilated area to avoid breathing fumes or dust.[19][20]

-

Handling: Avoid contact with skin, eyes, and clothing.[19][21] Wash hands thoroughly after handling.[19] Do not eat, drink, or smoke while handling.[19][21]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[19][20]

-

Spills: In case of a spill, clean it up immediately following appropriate procedures. For minor spills, use dry clean-up procedures and avoid generating dust.[20][21] For major spills, alert emergency services.[20][21]

-

Disposal: Discharge into the environment must be avoided.[19] Dispose of the material in accordance with local, state, and federal regulations.

Conclusion

This compound is a remarkably versatile bifunctional molecule with a broad spectrum of applications driven by the unique and complementary properties of its thiol and sulfonic acid functional groups. Its ability to form stable self-assembled monolayers, functionalize nanoparticles, and influence electrochemical processes makes it an indispensable tool for researchers and scientists in materials science, nanotechnology, and drug development. A thorough understanding of its properties and the underlying principles of its application, as outlined in this guide, is crucial for harnessing its full potential in innovative research and development endeavors.

References

- 1. This compound | 49594-30-1 | Benchchem [benchchem.com]

- 2. 3-MPSNa (this compound, sodium salt)-CAS No. 17636-10-1 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 3. dotbglobal.com [dotbglobal.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 1-Propanesulfonic acid, 3-mercapto- | C3H8O3S2 | CID 87206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound sodium salt | 17636-10-1 | FM55097 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Sodium 3-mercaptopropanesulphonate | 17636-10-1 [chemicalbook.com]

- 10. 3-巯基-1-丙磺酸钠 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Structural Characterization of Silver Nanoparticles Stabilized with 3-Mercapto-1-Propansulfonate and 1-Thioglucose Mixed Thiols for Antibacterial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (722n) Interactions of Chloride and this compound In Acidic Copper Sulfate Electrolyte | AIChE [proceedings.aiche.org]

- 15. researchgate.net [researchgate.net]

- 16. New nanostructured electrochemical biosensors based on three-dimensional (3-mercaptopropyl)-trimethoxysilane network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. afgsci.com [afgsci.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. datasheets.scbt.com [datasheets.scbt.com]

3-Mercapto-1-propanesulfonic acid safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Mercapto-1-propanesulfonic Acid and its Sodium Salt

Authored by a Senior Application Scientist

Introduction: Understanding the Utility and Risks of this compound

This compound and its more commonly used sodium salt (MPS) are bifunctional organosulfur compounds with significant utility in contemporary research and development.[1] The molecule's thiol group provides a strong affinity for metal surfaces, making it invaluable for creating self-assembled monolayers (SAMs) on gold substrates and modifying electrode surfaces.[1] Concurrently, the highly polar sulfonic acid group imparts hydrophilicity and enables electrostatic interactions.[1] In biochemical and pharmaceutical applications, it serves as a potent reducing agent and antioxidant, crucial for stabilizing proteins and enzymes, enhancing the solubility of active pharmaceutical ingredients, and protecting against oxidative stress in biological systems.[2]

Despite its utility, the handling of this compound sodium salt, typically a white powder, necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[3] This guide provides a comprehensive overview of its toxicological profile, appropriate handling protocols, emergency procedures, and disposal considerations, grounded in established safety data.

Hazard Identification and Toxicological Profile

According to the Occupational Safety and Health Administration (OSHA), this compound sodium salt is considered a hazardous substance.[3] The primary hazards are associated with irritation and sensitization.

1.1. Acute Health Effects:

-

Irritation: The compound is irritating to the eyes, skin, and respiratory system.[3][4] Inhalation of dust may cause respiratory tract irritation, and for individuals with pre-existing impaired respiratory function, such as emphysema or chronic bronchitis, excessive inhalation may lead to further disability.[3]

-

Skin Contact: While not considered to have harmful health effects through intact skin, it can cause inflammation (dermatitis) and may produce health damage if it enters the bloodstream through cuts, abrasions, or lesions.[3] Pre-existing dermatitis may be accentuated by exposure.[3]

-

Eye Contact: Direct contact can cause irritation and potential damage.[3]

-

Ingestion: The material has not been classified as "harmful by ingestion"; however, it may still be damaging to health, particularly for individuals with pre-existing organ damage.[3]

1.2. Chronic Health Effects & Sensitization:

-

Sensitization: A significant concern is the potential for skin sensitization.[3] Contact allergies can manifest as contact eczema.[3] From a clinical perspective, substances are noteworthy if they produce an allergic reaction in over 1% of people tested.[3]

-

Chronic Inhalation: Long-term exposure to high concentrations of dust may lead to changes in lung function, a condition known as pneumoconiosis, which is primarily characterized by breathlessness.[3]

1.3. Physical and Chemical Hazards:

-

Combustibility: The material is a combustible solid that burns but does not easily propagate flame.[3][4] In the event of a fire, it may emit poisonous and corrosive fumes, including oxides of sulfur and carbon monoxide.[3][4][5]

-

Reactivity: The primary chemical incompatibility is with strong oxidizing agents (e.g., nitrates, chlorine bleaches).[3][5] Contact with these materials may result in ignition.[3] The product is considered stable under normal conditions, and hazardous polymerization will not occur.[3]

| Property | Value | Source |

| Chemical Formula | C₃H₇NaO₃S₂ | [6] |

| Molecular Weight | 178.21 g/mol | [6][7] |

| Appearance | White to almost white powder or crystals.[3][7] | [3][7] |

| Melting Point | ~220 °C (decomposition) | [6][8] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [6] |

| Solubility | Easily soluble in water; sparingly soluble in methanol.[7] | [7] |

| Toxicological Data | Value | Source |

| LD50 (Subcutaneous, Mouse) | 1500 mg/kg | [3] |

Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount. A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential. While no specific Threshold Limit Value (TLV) has been established, airborne concentrations must be maintained as low as is practically possible.[3]

2.1. Engineering Controls:

-

Ventilation: All work with this compound, especially when handling the powder form, should be conducted in a well-ventilated area.[3][4] Using a chemical fume hood is the best practice to minimize inhalation exposure.[9][10]

-

Eyewash Stations: Facilities must be equipped with an eyewash fountain for immediate use in case of eye contact.[11]

2.2. Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.

| Protection Type | Specific Recommendation | Rationale & Source |

| Eye/Face Protection | Chemical safety glasses or goggles.[3][5] | Protects against dust particles and splashes causing serious eye irritation.[4] |

| Skin Protection | Chemically resistant gloves (e.g., neoprene, rubber).[10][11] A lab coat or apron is also required.[4][5] | Prevents skin contact, which can cause irritation and sensitization.[3][4] |

| Respiratory Protection | A NIOSH/MSHA-approved dust respirator (e.g., N95) should be used when handling the powder outside of a fume hood or if dust generation is unavoidable.[3][4] | Protects against inhalation of dust, which is a primary route of exposure and can cause respiratory irritation.[3][4] |

2.3. Hygiene Practices:

-

Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[3][4][9]

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4][11]

-

Contaminated work clothes should be laundered separately from other clothing before reuse.[3][4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the chemical's integrity.

3.1. General Handling Workflow: The following diagram outlines a standard workflow for handling solid this compound sodium salt in a laboratory setting.

References

- 1. This compound | 49594-30-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound sodium salt | 17636-10-1 | FM55097 [biosynth.com]

- 7. 3-MPSNa (this compound, sodium salt)-CAS No. 17636-10-1 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 8. CAS#:17636-10-1 | this compound sodium salt | Chemsrc [chemsrc.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 11. afgsci.com [afgsci.com]

A Senior Application Scientist's Guide to 3-Mercapto-1-propanesulfonic Acid in Research

Introduction: The Bifunctional Architect of Modern Material Science

In the landscape of advanced materials and biomedical research, few molecules offer the elegant simplicity and profound utility of 3-Mercapto-1-propanesulfonic acid (3-MPS). This bifunctional organosulfur compound has become an indispensable tool for scientists and engineers aiming to precisely control the interfacial properties of materials.[1] Its power lies in its dual-ended structure: a thiol (-SH) group at one end, which exhibits a strong and specific affinity for noble metal surfaces, and a sulfonic acid (-SO₃H) group at the other, which imparts hydrophilicity and a strong negative charge in aqueous environments.[1]

This guide moves beyond a simple catalog of applications. As a senior application scientist, my objective is to provide a deeper understanding of why 3-MPS is chosen for specific experimental designs, how its unique properties are leveraged to achieve desired outcomes, and what the critical parameters are for successful implementation. We will explore its core applications in nanoparticle stabilization, surface chemistry, and electrochemistry, grounding our discussion in the fundamental principles that govern its behavior and providing actionable protocols for your own research endeavors.

Section 1: The Molecular Foundation of 3-MPS Utility

To fully appreciate the applications of 3-MPS, we must first understand its molecular structure and the distinct roles of its functional groups. The molecule consists of a three-carbon propane backbone, which separates the two key functional moieties.

-

The Thiol (-SH) Group: The Anchor The thiol group is the primary anchoring point for 3-MPS onto various surfaces, most notably noble metals like gold (Au) and silver (Ag). When a gold surface is exposed to a solution containing 3-MPS, the sulfur atom readily forms a strong, semi-covalent bond with gold atoms.[2][3] This process, known as chemisorption, leads to the spontaneous formation of a highly ordered, self-assembled monolayer (SAM).[2][4] The accepted mechanism involves the oxidative adsorption of the S-H bond onto the gold surface, with the reductive elimination of hydrogen, resulting in a stable Au-S bond.[2] This robust interaction is the foundation for creating stable, functionalized surfaces.

-

The Sulfonic Acid (-SO₃H) Group: The Stabilizer and Functionalizer The sulfonic acid group is a strong acid, meaning it readily deprotonates in aqueous solutions to form the negatively charged sulfonate group (-SO₃⁻). This feature is critical for several reasons:

-

Electrostatic Stabilization: When 3-MPS is used to coat nanoparticles, the resulting dense layer of negative charges on the surface creates strong repulsive forces between particles, preventing them from aggregating and settling out of solution.[1] This electrostatic stabilization is fundamental to preparing stable colloidal suspensions.

-

Hydrophilicity: The highly polar sulfonate group makes surfaces coated with 3-MPS extremely water-soluble, a crucial property for applications in biological and aqueous environments.[1][5]

-

Further Functionalization: The negative charge provides a handle for further electrostatic interactions or covalent coupling, allowing researchers to build more complex structures on the 3-MPS-modified surface.[1]

-

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound (3-MPS).

Section 2: Application in Nanoparticle Science - Engineering Colloidal Stability

One of the most prominent uses of 3-MPS is as a capping and stabilizing agent in the synthesis of metallic nanoparticles, particularly gold nanoparticles (AuNPs).[6][7]

Mechanism of Stabilization

When used during AuNP synthesis, 3-MPS molecules rapidly bind to the surface of the newly formed gold nuclei via the thiol-gold interaction.[2] This immediate surface passivation controls the growth of the nanoparticles and prevents uncontrolled aggregation. The outward-facing sulfonate groups then provide a hydrophilic shell and strong electrostatic repulsion, ensuring the long-term stability of the nanoparticle suspension in aqueous media.[1] This dual action makes 3-MPS an exceptional choice for producing highly stable and water-soluble nanoparticles for applications in drug delivery, radiotherapy, and diagnostics.[6][7]

The diagram below illustrates how 3-MPS molecules form a self-assembled monolayer on the surface of a gold nanoparticle, providing electrostatic stabilization.

Caption: Stabilization of a gold nanoparticle by 3-MPS.

Protocol: Synthesis of 3-MPS Stabilized Gold Nanoparticles

This protocol describes a common method for synthesizing AuNPs where 3-MPS acts as both the stabilizing and capping agent. The rationale behind each step is provided to ensure a deep understanding of the process.

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄) solution (e.g., 1 mM)

-

This compound sodium salt (3-MPS) solution (e.g., 10 mM)

-

Sodium borohydride (NaBH₄) solution (e.g., 50 mM, freshly prepared in ice-cold water)

-

Ultrapure water

Procedure:

-

Preparation of the Gold Precursor Solution: In a clean glass flask, add 20 mL of 1 mM HAuCl₄ solution. This provides the source of Au(III) ions that will be reduced to form Au(0) nanoparticles.

-

Addition of the Stabilizing Agent: To the HAuCl₄ solution, add 100 µL of 10 mM 3-MPS solution while stirring vigorously.

-

Causality: The 3-MPS is added before the reducing agent to ensure that as soon as gold atoms are formed, they are immediately capped by the thiol groups. This kinetically controls particle growth and prevents the formation of large, unstable aggregates.

-

-

Reduction: While maintaining vigorous stirring, rapidly inject 200 µL of ice-cold, freshly prepared 50 mM NaBH₄ solution.

-

Causality: NaBH₄ is a strong reducing agent that rapidly reduces Au(III) to Au(0), leading to a burst nucleation event. A rapid injection and vigorous stirring ensure that nucleation occurs homogeneously throughout the solution, leading to a more monodisperse size distribution of nanoparticles. The solution should immediately change color to a characteristic ruby red, indicating the formation of AuNPs.

-

-

Aging: Continue stirring the solution for at least 2 hours at room temperature.

-

Causality: This "aging" step allows for the complete reduction of the gold salt and ensures the formation of a stable and well-ordered self-assembled monolayer of 3-MPS on the nanoparticle surface.

-

-

Characterization: The resulting AuNP solution can be characterized by UV-Vis spectroscopy (for surface plasmon resonance peak), Dynamic Light Scattering (DLS) for size distribution, and Zeta Potential measurements for surface charge and stability.

Data Presentation: Characterizing Nanoparticle Stability

The stability of a nanoparticle colloid is critically dependent on its surface charge. The Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion.[8] A higher absolute zeta potential value indicates greater stability.

| Nanoparticle System | Capping Agent | Typical Zeta Potential (mV) | Stability Implication |

| Gold Nanoparticles | Citrate | -20 to -30 | Moderately Stable |

| Gold Nanoparticles | 3-MPS | -30 to -50 | Highly Stable [7][9] |

| Silver Nanoparticles | 3-MPS | -35 to -55 | Highly Stable [10][11] |

Note: Values are approximate and can vary based on pH, ionic strength, and particle size.

Section 3: Application in Electrochemistry and Biosensors

The ability of 3-MPS to form dense, hydrophilic, and negatively charged self-assembled monolayers on gold surfaces makes it highly valuable for modifying electrodes in electrochemical applications, including biosensors.[1][12][13]

Electrode Surface Modification

Modifying a gold electrode with 3-MPS serves several key purposes:

-